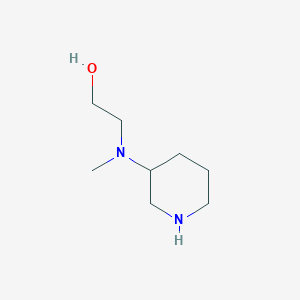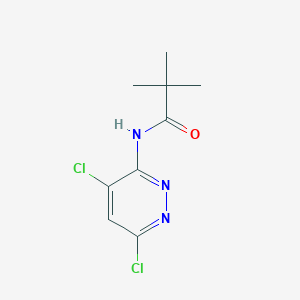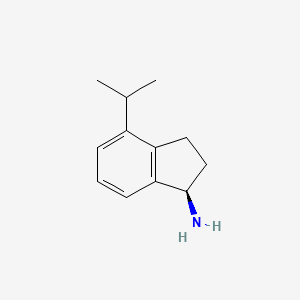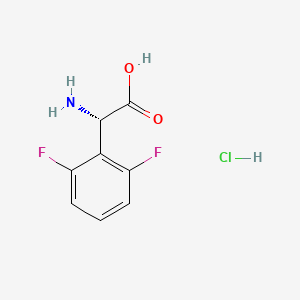
2-(2,6-difluoro-phenyl)-L-glycine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-difluoro-phenyl)-L-glycine HCl is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a difluorophenyl group attached to the glycine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-difluoro-phenyl)-L-glycine HCl typically involves the introduction of the difluorophenyl group to the glycine molecule. One common method is the reaction of 2,6-difluorobenzaldehyde with glycine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-difluoro-phenyl)-L-glycine HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluorophenyl group can participate in substitution reactions, where other functional groups replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(2,6-difluoro-phenyl)-L-glycine HCl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its effects on biological systems, including its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,6-difluoro-phenyl)-L-glycine HCl involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,6-dichloro-phenyl)-L-glycine HCl
- 2-(2,6-dibromo-phenyl)-L-glycine HCl
- 2-(2,6-dimethyl-phenyl)-L-glycine HCl
Uniqueness
2-(2,6-difluoro-phenyl)-L-glycine HCl is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C8H8ClF2NO2 |
|---|---|
Poids moléculaire |
223.60 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2,6-difluorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-4-2-1-3-5(10)6(4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m0./s1 |
Clé InChI |
BPPHUYSXALJONZ-FJXQXJEOSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)F)[C@@H](C(=O)O)N)F.Cl |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(C(=O)O)N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



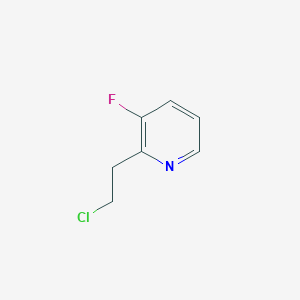
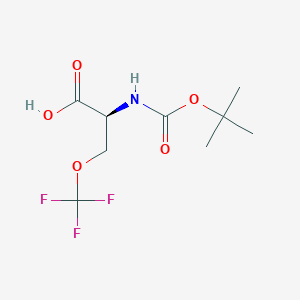
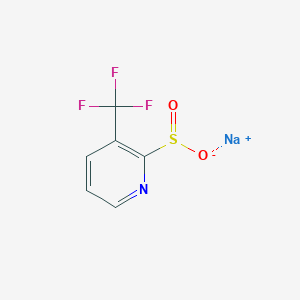



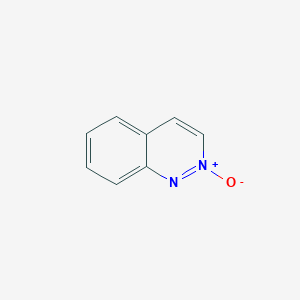
![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)
